6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
CAS No.:
Cat. No.: VC13636506
Molecular Formula: C13H12N4O
Molecular Weight: 240.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N4O |
|---|---|
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | 6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine |
| Standard InChI | InChI=1S/C13H12N4O/c1-18-10-4-2-3-9(7-10)11-5-6-13-15-12(14)8-17(13)16-11/h2-8H,14H2,1H3 |
| Standard InChI Key | WEJKHANAHRZJKI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N |
Introduction
Chemical Architecture and Molecular Properties
Core Structure and Substituent Analysis
The imidazo[1,2-b]pyridazine scaffold consists of a fused bicyclic system combining imidazole and pyridazine rings. In 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine, critical modifications include:
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6-Position: A 3-methoxyphenyl group, introducing steric bulk and electron-donating properties through the methoxy (-OCH) substituent.
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2-Position: A primary amine (-NH), enhancing hydrogen-bonding capacity and solubility.
The methoxy group at the meta position of the phenyl ring may influence metabolic stability, as evidenced by studies on analogous compounds where methoxy substituents reduced oxidative degradation . The amine at C2 serves as a potential pharmacophore for target engagement, a feature shared with kinase inhibitors like the BCR-ABL/FLT3-targeting imidazopyridines .
Table 1: Molecular Properties of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.26 g/mol |
| Purity | ≥95% (HPLC) |
| CAS Number | Not publicly disclosed |
| Solubility | Predominantly in DMSO |
Synthetic Methodologies and Optimization Challenges
General Approaches to Imidazopyridazine Synthesis
While no published protocol explicitly details the synthesis of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine, convergent strategies from analogous compounds suggest two plausible routes:
Route A: Condensation of Functionalized Pyridazines
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Starting Material: 6-Chloro-3-aminopyridazine undergoes nucleophilic substitution with 3-methoxyphenol under basic conditions to install the aryl ether.
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Cyclization: Reaction with α-haloketones or aldehydes (e.g., glyoxal) forms the imidazole ring .
Route B: Sequential Functionalization
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Core Formation: Cyclocondensation of 3-aminopyridazine with 3-methoxyphenylacetylene derivatives.
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Amine Introduction: Selective nitration followed by reduction or direct amination at C2 .
Key Challenges:
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Regioselectivity: Ensuring proper ring closure without forming isomeric byproducts.
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Functional Group Compatibility: The methoxy group’s sensitivity to strong acids/bases necessitates mild reaction conditions .
Biological Activity and Mechanistic Insights
Table 2: Comparative Antimycobacterial Activity of Imidazopyridazine Derivatives
| Compound | Mtb MIC (μg/mL) | Mm MIC (μg/mL) |
|---|---|---|
| 3-Methoxy-2-phenyl derivative | 0.5 | 0.25 |
| 6-Benzylthio analog | 0.5 | 0.06 |
| 6-(3-Methoxyphenyl) target compound | Not reported | Not reported |
Kinase Inhibition and Oncology Applications
Imidazo[1,2-a]pyridine derivatives, such as N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, inhibit FLT3-ITD and BCR-ABL pathways with IC values <100 nM . Although the target compound’s pyridazine core differs from pyridine, the shared imidazole motif and aryl substituents suggest possible kinase-binding capacity.
Structure-Activity Relationship (SAR) Considerations
Substituent Effects on Potency
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C3 Methoxy Group: In Mtb-active analogs, replacing the methoxy with hydroxyl or hydrogen abolishes activity, underscoring its role in target binding .
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C6 Aryl Groups: Bulky substituents (e.g., 3-methoxyphenyl) may improve lipophilicity and pharmacokinetic profiles compared to smaller groups .
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C2 Amine: Primary amines enhance solubility and hydrogen-bond donor capacity, critical for intracellular target engagement .
Future Directions and Research Gaps
Priority Investigations
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Synthetic Optimization: Develop scalable routes with improved yields and purity.
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Target Deconvolution: Use proteomics or CRISPR screens to identify molecular targets.
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In Vivo Studies: Evaluate pharmacokinetics and efficacy in murine infection models.
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